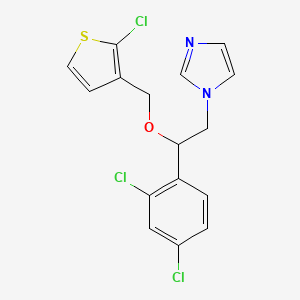

Tioconazol

Übersicht

Beschreibung

Tioconazol ist ein Antimykotikum, das zur Klasse der Imidazole gehört. Es wird hauptsächlich zur Behandlung von Infektionen verwendet, die durch Pilze oder Hefen verursacht werden, wie z. B. vaginale Hefepilzinfektionen, Ringwurm, Jock-Juckreiz, Fußpilz und Pityriasis versicolor . This compound wird unter verschiedenen Markennamen vertrieben, darunter Trosyd und Gyno-Trosyd . Es wurde 1975 patentiert und 1982 für die medizinische Verwendung zugelassen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet eine Substitutionsreaktion zwischen 1-(2,4-Dichlorphenyl)-2-(1H-imidazol-1-yl)ethanol und 2-Chlor-3-(chlormethyl)thiophen . Eine Methode beinhaltet das Zugeben von Dimethylformamid (DMF), Imidazol und Natronlauge-Flocken zu einem Reaktionsgefäß, Erhitzen des Gemisches auf 110-115 °C und anschließendem Abkühlen auf 50-55 °C. Eine DMF-Lösung von 2-Chlor-1-(2,4’-Dichlorphenyl)-ethylalkohol wird tropfenweise zugegeben, und die Temperatur wird 1 Stunde lang bei 50-55 °C gehalten. Das Gemisch wird dann 4 Stunden lang auf 110-115 °C erhitzt, gefolgt von der Zugabe von Natronlauge-Flocken und 2-Chlor-3-chlormethylthiophen .

Industrielle Produktionsmethoden: In der industriellen Produktion kann die Mikrowellensynthesetechnologie verwendet werden. Bei diesem Verfahren werden 2-Chlor-1-(2,4-Dichlorphenyl)ethanol, Imidazol und 2-Chlor-3-chlormethylthiophen als Rohstoffe verwendet, wobei ionische Flüssigkeit als Katalysator und Natriumhydroxid als Alkali verwendet werden. Die N-Alkylierung von 2-Chlor-1-(2,4-Dichlorphenyl)ethanol und Imidazol, gefolgt von der O-Alkylierung, wird in einem Lösungsmittel in einem Topf durchgeführt .

Wissenschaftliche Forschungsanwendungen

Tioconazole has a broad spectrum of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its antifungal properties and its ability to inhibit the growth of human pathogenic yeasts . In biology, tioconazole is used to investigate its effects on cellular processes, such as cell cycle arrest and inhibition of microtubule assembly . In medicine, tioconazole is widely used to treat fungal infections of the skin and vaginal candidiasis . Additionally, it has been explored for its potential as a topical anticancer agent in combination with other systemic anticancer drugs .

Wirkmechanismus

Target of Action

Tioconazole, an imidazole antifungal agent, primarily targets the 14-alpha demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol , which is an essential component of the yeast membrane .

Mode of Action

Tioconazole interacts with its target, the 14-alpha demethylase enzyme, and inhibits the synthesis of ergosterol . This inhibition results in increased cellular permeability . In addition to its antifungal properties, tioconazole also exhibits antibacterial effects on certain Gram-positive cocci bacteria .

Biochemical Pathways

The primary biochemical pathway affected by tioconazole is the ergosterol synthesis pathway . By inhibiting the 14-alpha demethylase enzyme, tioconazole disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, an essential component of the yeast cell membrane, thereby increasing cellular permeability .

Pharmacokinetics

Following intravaginal administration of tioconazole, only small amounts are absorbed systemically . Peak plasma concentrations are usually attained within 2–24 hours . Unabsorbed drug persists in vaginal fluid for 24–72 hours following an intravaginal dose .

Result of Action

The inhibition of ergosterol synthesis by tioconazole disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cells . It exhibits fungicidal activity in vitro against Candida albicans, other species of the genus Candida, and against Torulopsis glabrata .

Biochemische Analyse

Biochemical Properties

Tioconazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily targets the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol . By inhibiting this enzyme, tioconazole disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to increased cellular permeability and ultimately cell death . Additionally, tioconazole exhibits antibacterial effects on certain Gram-positive cocci bacteria .

Cellular Effects

Tioconazole has significant effects on various types of cells and cellular processes. It inhibits the growth of human pathogenic yeasts, including Candida albicans and other species of the genus Candida . By disrupting the synthesis of ergosterol, tioconazole increases the permeability of the fungal cell membrane, leading to cell lysis and death . In addition to its antifungal properties, tioconazole has been shown to have antibacterial effects on certain Gram-positive cocci bacteria . This dual action makes tioconazole a potent agent against both fungal and bacterial infections.

Molecular Mechanism

The molecular mechanism of tioconazole involves its interaction with 14-alpha demethylase, a cytochrome P-450 enzyme . By binding to this enzyme, tioconazole inhibits the conversion of lanosterol to ergosterol, a critical step in the synthesis of the fungal cell membrane . This inhibition leads to increased cellular permeability and cell death. Additionally, tioconazole has been shown to induce toxicity in HeLa cells through tubulin binding and depolymerization of microtubules . This cytotoxic mechanism involves cell cycle arrest and disruption of microtubule dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tioconazole change over time. Tioconazole is known for its stability and long-lasting effects. Studies have shown that tioconazole exhibits fungicidal activity in vitro against Candida albicans and other species of the genus Candida The stability of tioconazole allows for sustained antifungal activity over extended periods

Dosage Effects in Animal Models

The effects of tioconazole vary with different dosages in animal models. Studies have shown that tioconazole exhibits dose-dependent antifungal activity . At higher doses, tioconazole can cause toxic or adverse effects, including irritation and sensitization . It is important to determine the optimal dosage of tioconazole to achieve maximum efficacy while minimizing potential side effects. Animal studies have provided valuable insights into the dosage effects of tioconazole and its therapeutic potential.

Metabolic Pathways

Tioconazole is involved in specific metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . By inhibiting 14-alpha demethylase, tioconazole disrupts the synthesis of ergosterol, a key component of the fungal cell membrane This inhibition leads to increased cellular permeability and cell death

Transport and Distribution

Tioconazole is transported and distributed within cells and tissues through specific mechanisms. It is primarily absorbed intravaginally and distributed in vaginal fluid . The systemic absorption of tioconazole is minimal, with low levels detected in the bloodstream

Subcellular Localization

The subcellular localization of tioconazole is primarily within the fungal cell membrane . By inhibiting the synthesis of ergosterol, tioconazole disrupts the integrity of the fungal cell membrane, leading to increased cellular permeability and cell death

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tioconazole involves a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene . One method involves adding dimethylformamide (DMF), imidazole, and caustic soda flakes to a reaction container, heating the mixture to 110-115°C, and then cooling it to 50-55°C. A DMF solution of 2-chloro-1-(2,4’-dichlorophenyl)-ethyl alcohol is added dropwise, and the temperature is maintained at 50-55°C for 1 hour. The mixture is then heated to 110-115°C for 4 hours, followed by the addition of caustic soda flakes and 2-chloro-3-chloromethyl thiophene .

Industrial Production Methods: In industrial production, microwave synthesis technology can be used. This method involves using 2-chloro-1-(2,4-dichlorophenyl)ethanol, imidazole, and 2-chloro-3-chloromethyl thiophene as raw materials, with ionic liquid as a catalyst and sodium hydroxide as an alkali. The N-alkylation of 2-chloro-1-(2,4-dichlorophenyl)ethanol and imidazole, followed by O-alkylation, is carried out in a solvent in one pot .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tioconazol unterliegt verschiedenen chemischen Reaktionen, darunter Substitutionsreaktionen. Die primäre Reaktion beinhaltet die Verdrängung eines Chloratoms in 2-Chlor-3-(chlormethyl)thiophen durch das Imidazol-Derivat .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Dimethylformamid (DMF), Imidazol, Natronlauge-Flocken und 2-Chlor-3-chlormethylthiophen . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches auf bestimmte Temperaturen und das Halten dieser Temperaturen für eine bestimmte Dauer .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die Antimykotikum-Verbindung selbst, die in verschiedenen pharmazeutischen Formulierungen zur Behandlung von Pilzinfektionen verwendet wird .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es für seine Antimykotika-Eigenschaften und seine Fähigkeit, das Wachstum von humanpathogenen Hefen zu hemmen, untersucht . In der Biologie wird this compound verwendet, um seine Auswirkungen auf zelluläre Prozesse wie Zellzyklusarretierung und Hemmung der Mikrotubuli-Assemblierung zu untersuchen . In der Medizin wird this compound weit verbreitet zur Behandlung von Pilzinfektionen der Haut und vaginaler Candidiasis verwendet . Darüber hinaus wurde es auf sein Potenzial als topisches Antikrebsmittel in Kombination mit anderen systemischen Antikrebsmitteln untersucht .

Wirkmechanismus

This compound entfaltet seine antimykotische Wirkung durch Interaktion mit 14-alpha-Demethylase, einem Cytochrom-P-450-Enzym, das für die Umwandlung von Lanosterol zu Ergosterol verantwortlich ist, einem essentiellen Bestandteil der Hefemembran . Durch die Hemmung dieses enzymatischen Prozesses stört this compound die Synthese von Ergosterol, was zu einer erhöhten Zellpermeabilität und letztendlich zum Absterben der Pilzzellen führt . This compound zeigt auch antibakterielle Wirkungen auf bestimmte grampositive Kokkenbakterien .

Vergleich Mit ähnlichen Verbindungen

Tioconazol ähnelt anderen imidazolhaltigen Antimykotika wie Miconazol, Clotrimazol und Ketoconazol . This compound ist einzigartig in seiner Fähigkeit, in einmaligem Tagesdosis für vaginale Hefepilzinfektionen eingesetzt zu werden, im Gegensatz zu den längeren Behandlungsdauern, die bei anderen Antimykotika erforderlich sind . Darüber hinaus hat sich gezeigt, dass this compound ein breiteres Wirkungsspektrum gegen verschiedene Pilz- und Bakterienpathogene besitzt .

Liste ähnlicher Verbindungen:- Miconazol

- Clotrimazol

- Ketoconazol

- Fluconazol

- Itraconazol

This compound zeichnet sich durch seine einzigartige Formulierung und sein breites Wirkungsspektrum aus, was es zu einem wertvollen Antimykotikum sowohl im klinischen als auch im Forschungsumfeld macht.

Eigenschaften

IUPAC Name |

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHHHPZILQDDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046619 | |

| Record name | Tioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.65e-02 g/L | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tioconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane. In this way, tioconazole inhibits ergosterol synthesis, resulting in increased cellular permeability. Tioconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms and the uptake of purine, impair triglyceride and/or phospholipid biosynthesis, and inhibit the movement of calcium and potassium ions across the cell membrane by blocking the ion transport pathway known as the Gardos channel. | |

| Record name | Tioconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65899-73-2 | |

| Record name | Tioconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65899-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065899732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tioconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57Y5X1117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tioconazole?

A1: Tioconazole, an imidazole antifungal agent, primarily exerts its effect by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. [, ] This inhibition disrupts membrane integrity, leading to fungal cell death. []

Q2: How does Tioconazole's mechanism of action differ from other antifungal agents?

A2: While Tioconazole shares the ergosterol biosynthesis inhibition mechanism with other azole antifungals, it demonstrates a unique ability to exert fungicidal effects independent of the fungal growth phase. [] Unlike some azoles, which primarily target actively dividing cells, Tioconazole can effectively eliminate both actively growing and stationary-phase fungal cells. []

Q3: What is the molecular formula and weight of Tioconazole?

A3: Tioconazole has a molecular formula of C16H13Cl3N2OS and a molecular weight of 387.7 g/mol. [, , ]

Q4: Which spectroscopic techniques are commonly employed to characterize Tioconazole?

A4: Tioconazole characterization often involves techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These methods provide insights into its functional groups, structural arrangement, and molecular mass, respectively.

Q5: What is the bioavailability of topically applied Tioconazole?

A5: Topical application of Tioconazole results in minimal systemic absorption, leading to low systemic bioavailability. [, ] This characteristic minimizes the risk of systemic side effects associated with oral antifungal agents.

Q6: How long does Tioconazole persist in vaginal fluids after a single topical application?

A6: Studies show that after a single intravaginal application, Tioconazole concentrations in vaginal fluid remain above the minimum inhibitory concentrations (MIC) for most fungal and bacterial pathogens for up to 72 hours. [] This sustained presence contributes to its effectiveness in treating vaginal infections.

Q7: What is the in vitro activity of Tioconazole against various fungal species?

A7: In vitro studies demonstrate Tioconazole's broad-spectrum antifungal activity. [, ] It effectively inhibits the growth of various Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. [, , ] Additionally, it shows potent activity against dermatophytes like Trichophyton spp. and Microsporum spp., as well as some molds like Alternaria spp. and Acremonium spp. [, ]

Q8: What animal models are used to study Tioconazole's efficacy?

A8: Mouse models are commonly employed to investigate Tioconazole's in vivo efficacy. [] For instance, studies in mice infected with Candida albicans have demonstrated Tioconazole's ability to significantly reduce fungal burden in the kidneys. []

Q9: Are there any reported cases of resistance to Tioconazole?

A9: Although Tioconazole demonstrates potent antifungal activity, some studies report emerging resistance, particularly among specific Candida species like Candida glabrata. [] This highlights the importance of monitoring resistance patterns and exploring alternative treatment strategies.

Q10: What strategies are employed to enhance Tioconazole delivery?

A10: Researchers are exploring novel drug delivery systems to enhance Tioconazole's efficacy and overcome limitations associated with conventional formulations. [, ] For example, incorporating Tioconazole into lipid-based drug delivery systems like self-microemulsifying drug delivery systems (SMEDDS) has shown potential in improving its oral bioavailability. []

Q11: How effective is Tioconazole nail solution in treating onychomycosis?

A11: Tioconazole nail solution, specifically a 28% formulation, has demonstrated efficacy in treating onychomycosis. [] Studies show that combined therapy with oral griseofulvin and topical tioconazole nail solution leads to higher clinical and mycological remission rates compared to oral griseofulvin alone. []

Q12: What analytical methods are used to quantify Tioconazole in biological samples?

A12: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used technique for quantifying Tioconazole in biological samples like plasma and vaginal fluid. [, ] This method allows for sensitive and specific determination of Tioconazole concentrations.

- Tioconazole exhibits activity against some Gram-positive bacteria, including Staphylococcus and Enterococcus species. []

- Allergic contact dermatitis to Tioconazole has been reported, with some cases showing cross-sensitivity to other imidazole antifungal agents. [, , , ]

- Tioconazole has shown potential as an autophagy inhibitor by targeting ATG4 proteins, suggesting possible applications in cancer therapy. []

- Computational studies, including docking and molecular dynamics simulations, are employed to understand Tioconazole's interactions with its target proteins and guide the development of more potent and selective analogs. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)